Xanthohumol
Description
Xanthohumol (XN) is a prenylated chalcone primarily found in hops (Humulus lupulus L.), a key ingredient in beer production. It belongs to the flavonoid family and is recognized for its multifaceted biological activities, including anticancer, antioxidant, anti-inflammatory, antimicrobial, and metabolic regulatory properties . XN is chemically distinct due to its chalcone backbone and prenyl side chain, which contribute to its unique interactions with molecular targets such as matrix metalloproteinases (MMPs), sterol regulatory element-binding proteins (SREBPs), and cholesteryl ester transfer protein (CETP) .
Structure
3D Structure
Properties
IUPAC Name |
(E)-1-[2,4-dihydroxy-6-methoxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-13(2)4-10-16-18(24)12-19(26-3)20(21(16)25)17(23)11-7-14-5-8-15(22)9-6-14/h4-9,11-12,22,24-25H,10H2,1-3H3/b11-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXQGKIUCDPEAJ-YRNVUSSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=C(C=C2)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=CC=C(C=C2)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00893171 | |
| Record name | Xanthohumol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Xanthohumol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037479 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6754-58-1 | |
| Record name | Xanthohumol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6754-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xanthohumol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006754581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xanthohumol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15359 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Xanthohumol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XANTHOHUMOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4467YT1NT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Xanthohumol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037479 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
172 °C | |
| Record name | Xanthohumol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037479 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Xanthohumol can be synthesized by inserting a prenyl group onto the aryl ring via a para-Claisen rearrangement, following a Mitsunobu reaction to establish the key prenylether precursor . Another method involves the synthesis from naringenin, where a series of reactions including prenylation and cyclization are employed .
Industrial Production Methods: Industrial production of this compound typically involves extraction from hop plants. The extraction process includes drying the hop cones, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Isomerization to Isoxanthohumol
This compound readily isomerizes to isothis compound (a flavanone) under thermal or alkaline conditions, a reaction critical in beer production:
Microbial Biotransformation
Entomopathogenic fungi and mammalian liver enzymes modify this compound’s structure:
a) Oxidation
-
Prenyl group oxidation : Terminal methyl groups (-CH) hydroxylated to -CHOH or -COOH .
-
B-ring hydroxylation : Adds hydroxyl groups at positions 3' or 4', enhancing antioxidant capacity .
b) Michael Addition
This compound’s α,β-unsaturated ketone reacts with nucleophiles (e.g., glutathione, cysteine):
Enzymatic Interactions
This compound inhibits key enzymes via competitive/non-competitive binding:
Degradation and Stability
-
Photodegradation : UV light induces isomerization and oxidation, forming dimers or quinones .
-
Thermal degradation : At >100°C, this compound decomposes into:
Synthetic and Extraction Approaches
-
Extraction : Ethanol/water mixtures yield 5–15% purity; CO supercritical extraction achieves >86% purity .
-
De novo synthesis : Engineered Saccharomyces cerevisiae produces this compound via modular pathways (DMX precursor: 83-fold yield increase) .
Pharmacokinetic Reactions
Scientific Research Applications
Pharmacological Properties
Xanthohumol exhibits a wide range of pharmacological effects, making it a candidate for various therapeutic applications. Key properties include:
- Anti-inflammatory : XN has been shown to inhibit pro-inflammatory cytokines and pathways, suggesting its potential in treating chronic inflammatory diseases .
- Antioxidant : It acts as a reactive oxygen species (ROS) scavenger, which is crucial in preventing oxidative stress-related damage .
- Antimicrobial : Studies have demonstrated its effectiveness against various pathogens, including bacteria and viruses .
- Anticancer : XN exhibits anti-carcinogenic properties by interfering with multiple cancer-related signaling pathways, making it a promising candidate for cancer prevention and treatment .
Innovative Delivery Methods
Recent research has focused on enhancing the bioavailability of this compound through innovative delivery systems. These include:
- Nanoparticles : Utilizing nanoparticles for XN delivery can improve absorption and targeted therapy applications .
- Nanomicelles and Nanoliposomes : These carriers can encapsulate this compound, facilitating its transport through biological membranes .
- Solid Lipid Nanoparticles (SLNs) : SLNs offer a stable formulation for this compound, enhancing its therapeutic efficacy while minimizing side effects .
3.1. Liver Health
This compound has shown promise in liver health management, particularly in non-alcoholic fatty liver disease (NAFLD). It inhibits hepatic steatosis, inflammation, and fibrosis by targeting activated hepatic stellate cells (HSCs) and modulating key pathological factors involved in liver injury .
3.2. Metabolic Syndrome
Research indicates that this compound can improve metabolic syndrome components, including obesity and dysregulated glucose metabolism. Its anti-diabetic properties suggest potential benefits for individuals with type 2 diabetes .
3.3. Skin Health
Due to its antioxidant and anti-inflammatory properties, this compound is being explored for cosmetic applications, particularly in formulations aimed at improving skin hydration and reducing signs of aging .
Case Studies and Research Findings
A variety of studies have documented the effects of this compound across different domains:
Safety and Bioavailability Concerns
While this compound demonstrates significant therapeutic potential, concerns regarding its bioavailability persist. Factors such as glucuronidation and sulphation can limit its absorption in the body . Ongoing research is focused on enhancing the bioavailability of this compound to maximize its therapeutic effects.
Mechanism of Action
Xanthohumol exerts its effects through various molecular mechanisms:
Antioxidant Activity: Scavenges reactive oxygen species, preventing DNA damage due to oxidative stress.
Anti-inflammatory Activity: Inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Anti-cancer Activity: Induces apoptosis and cell cycle arrest in cancer cells by modulating key signaling pathways, including the PI3K/Akt and MAPK pathways.
Anti-diabetic Activity: Enhances insulin sensitivity and reduces blood glucose levels by modulating glucose metabolism pathways.
Comparison with Similar Compounds
Isoxanthohumol (IXN)
IXN is a flavanone metabolite of XN formed via thermal or enzymatic cyclization. While XN exhibits broad-spectrum chemopreventive activity by modulating carcinogen metabolism, scavenging reactive oxygen species, and inducing apoptosis, IXN shows reduced potency in these mechanisms . For example:
Table 1: Comparison of XN and IXN
Prenylnaringenins (6-PN and 8-PN)
6-Prenylnaringenin (6-PN) and 8-prenylnaringenin (8-PN) are enzymatic metabolites of XN with distinct phytoestrogenic properties. Unlike XN, which lacks intrinsic estrogenic activity, 8-PN is one of the most potent natural phytoestrogens, making it relevant for hormone-related therapies but less effective in cancer prevention .
Table 2: XN vs. Prenylnaringenins
Humulone and Lupulone
Humulone (α-acid) and lupulone (β-acid) are hop-derived bitter compounds with antimicrobial properties. However, XN demonstrates superior activity against anaerobic bacteria like Clostridium spp., with lower minimum inhibitory concentrations (MICs):
Table 3: Antimicrobial Activity
| Compound | MIC for C. difficile (μg/mL) | MBC for C. difficile (μg/mL) |
|---|---|---|
| This compound | 4–8 | 8–16 |
| Humulone | 16–32 | 32–64 |
| Lupulone | 8–16 | 16–32 |
XN’s enhanced efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit biofilm formation .
Comparison with Non-Prenylated Flavonoids
XN’s prenyl group confers unique advantages over non-prenylated flavonoids like quercetin and epicatechin:
- Metabolic Effects: XN suppresses SREBP-1c, reducing hepatic lipid synthesis, whereas non-prenylated flavonoids primarily act via AMPK pathways .
- Antiplatelet Activity : XN inhibits ADP-induced platelet aggregation at lower concentrations (IC₅₀: 5 μM) compared to epicatechin (IC₅₀: 20 μM) .
- Solubility : XN’s low solubility is mitigated by biotransformation into glycosylated derivatives, enhancing bioavailability .
Extraction Efficiency and Industrial Relevance
XN’s concentration in hops varies significantly with extraction methods:
Biological Activity
Xanthohumol (Xn) is a prenylated flavonoid predominantly found in hops (Humulus lupulus L.) and is recognized for its diverse biological activities, particularly its anticancer, anti-inflammatory, and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.
1. Anticancer Activity
Numerous studies have highlighted the potential of this compound as an anticancer agent. Its mechanisms include inducing apoptosis, inhibiting cell proliferation, and overcoming drug resistance in cancer cells.
Key Findings:
- Acute Lymphoblastic Leukemia (ALL): Xn has been shown to induce growth arrest and apoptosis in ALL cells. In vivo studies demonstrated that Xn administration significantly delayed neurological disorders and increased lifespan in ALL-like xenograft mouse models by reducing leukemic cell infiltration into the central nervous system (CNS) .
- Hepatocellular Carcinoma (HCC): Xn inhibited the proliferation of HCC cells through the suppression of the Notch signaling pathway. Studies reported that Xn reduced the expression of Notch1 and HES-1 proteins, which are critical for tumor growth .
- Colorectal Cancer: In vitro studies indicated that Xn exhibited significant cytotoxic activity against colon cancer cells (HT-29) with IC50 values indicating effective dose-dependent inhibition .
Table 1: Summary of Anticancer Effects of this compound
2. Anti-inflammatory Effects
This compound exhibits significant anti-inflammatory properties, which may be beneficial in various inflammatory conditions.
Key Findings:
- Cementoblasts Study: In an in vitro model simulating orthodontic tooth movement, Xn was shown to modulate inflammatory responses by reducing IL-6 expression levels under compressive force. Low concentrations enhanced cell viability, while higher concentrations decreased it significantly .
- Periodontal Ligament: The compound's ability to reduce inflammation suggests potential applications in orthodontic therapies and periodontitis treatment .
3. Antimicrobial Activity
The antimicrobial properties of this compound have been extensively studied, revealing its effectiveness against various pathogens.
Key Findings:
- Bacterial Inhibition: Xn demonstrated strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with a minimum inhibitory concentration (MIC) of 17.7 μM for Staphylococcus aureus .
- Streptococcus Strains: It also showed effective inhibition against multiple strains of Streptococcus, comparable to essential oils used in mouthwashes .
Table 2: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 17.7 μM | |
| Escherichia coli | Varies | |
| Streptococcus mutans | Comparable to thymol |
4. Other Biological Activities
Beyond its anticancer, anti-inflammatory, and antimicrobial effects, this compound has been linked to several other health benefits:
- Antioxidant Properties: Research indicates that Xn possesses antioxidant capabilities that may contribute to cardiovascular health by improving plasma lipid profiles and enhancing antioxidant activity in patients post-surgery .
- Anti-aging Effects: Studies suggest that Xn may play a role in mitigating aging processes at the cellular level by reducing oxidative stress markers .
Q & A
Q. What experimental models are commonly used to study xanthohumol's anti-inflammatory and anticancer properties?
this compound research employs in vitro models (e.g., cancer cell lines like HCT116, HepG2, and immune cells such as PBMCs) and in vivo models (e.g., CETP-transgenic mice for atherosclerosis, TRAMP mice for prostate cancer). Human clinical trials are emerging but remain limited. In vitro studies often measure cytokine suppression (e.g., NF-κB inhibition) , while in vivo models assess tumor growth, cholesterol metabolism, and inflammation markers .
Q. How is this compound quantified and standardized in experimental settings?
High-performance liquid chromatography (HPLC) is the gold standard for quantifying this compound purity and concentration in extracts. Stability studies recommend storage in inert packaging below 5°C to maintain integrity . Dose standardization is critical due to bioavailability challenges; human trials use doses up to 24 mg/day, while in vitro studies often exceed physiological relevance (e.g., 50–200 µM) .
Q. What molecular mechanisms underlie this compound's pro-apoptotic effects in cancer cells?
this compound induces mitochondrial apoptosis by downregulating hexokinase 2 (HK2), disrupting glycolysis, and activating caspase-3 and PARP cleavage. It promotes cytochrome C release and Bax mitochondrial localization, as shown in colorectal and liver cancer models . Dose-dependent apoptosis is validated via flow cytometry and immunofluorescence .
Q. How does this compound modulate lipid metabolism and cardiovascular risk factors?
this compound inhibits cholesteryl ester transfer protein (CETP), reducing arterial cholesterol accumulation in CETP-transgenic mice. It lowers LDL by increasing fecal cholesterol excretion and suppresses hepatic lipogenesis via AMPK pathway modulation .
Advanced Research Questions
Q. What contradictions exist in this compound's efficacy across cancer types, and how can they be resolved?
While this compound shows potent activity in colorectal, liver, and prostate cancers, efficacy varies by cell type due to differential expression of targets like HK2 and EGFR. For example, HK2 knockdown rescues apoptosis in HCT116 cells but not in EGFR-low models. Divergent results highlight the need for tumor-specific pathway analysis .
Q. How does this compound interact with the gut microbiome, and what are the implications for bioavailability?
this compound is extensively metabolized by gut microbiota into 8-prenylnaringenin and other metabolites with distinct bioactivities. Phase I clinical trials note low systemic bioavailability (<1%) but significant microbial modulation, suggesting local gut effects (e.g., anti-inflammatory TLR4 suppression) .
Q. What methodological challenges arise in translating this compound's preclinical neuroprotective data to human trials?
Preclinical neuroprotection studies rely on LPS-induced inflammation models (e.g., microglial cells), but human trials face hurdles like blood-brain barrier penetration and dose optimization. Pharmacokinetic studies suggest nanoformulations or prodrugs may enhance delivery .
Q. How do this compound's estrogenic metabolites influence experimental outcomes in hormone-sensitive cancers?
this compound is metabolized into 8-prenylnaringenin, a potent phytoestrogen. While it inhibits breast cancer proliferation in vitro, its estrogenic activity may confound results in hormone-dependent models. Dual-luciferase reporter assays and ER-negative cell lines are recommended to isolate non-estrogenic mechanisms .
Emerging Research Directions
Q. What novel molecular targets of this compound have been identified via computational approaches?
Inverse molecular docking reveals this compound binds matrix metalloproteinases (MMP-2/9) and acyl-protein thioesterase 2, critical for metastasis and lipid signaling. Metabolites like isothis compound also target DNA repair enzymes (e.g., PARP), suggesting multi-pathway anticarcinogenic effects .
Q. Can this compound synergize with existing therapies to overcome chemoresistance?
In colorectal cancer, this compound enhances 5-FU efficacy by suppressing Akt/EGFR pathways, which are often hyperactivated in resistant tumors. Combinatorial studies require dose-escalation protocols to mitigate toxicity .
Methodological Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
